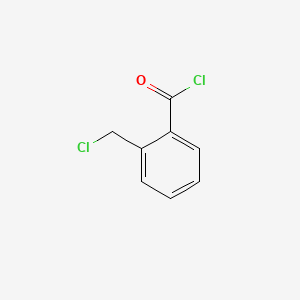

2-(Chloromethyl)benzoyl chloride

Descripción

Contextualization within Acyl Halide Chemistry

Acyl halides, also known as acid halides, are a class of organic compounds derived from oxoacids by the replacement of a hydroxyl group with a halide. wikipedia.org In organic chemistry, this term most commonly refers to derivatives of carboxylic acids. wikipedia.org The general structure is characterized by an acyl group (R-CO-) bonded to a halogen atom (X). teachy.ai

Acyl halides are renowned for their high reactivity, which stems from the electron-withdrawing nature of both the halogen and the carbonyl oxygen. This electronic arrangement renders the carbonyl carbon highly electrophilic and thus susceptible to nucleophilic attack. fiveable.me They readily participate in nucleophilic acyl substitution reactions with a wide range of nucleophiles, including water, alcohols, amines, and carbanions, to yield carboxylic acids, esters, amides, and ketones, respectively. fiveable.melibretexts.org This reactivity makes them crucial intermediates in organic synthesis. wikipedia.org

2-(Chloromethyl)benzoyl chloride fits squarely within this class of compounds, possessing the characteristic benzoyl chloride moiety. As such, it exhibits the typical reactions of an acyl chloride, serving as a potent acylating agent. simply.science

Structural Features Dictating Reactivity

The notable reactivity of this compound is a direct consequence of its distinct structural features. The molecule possesses two electrophilic centers: the carbonyl carbon of the benzoyl chloride group and the benzylic carbon of the chloromethyl group. pg.gda.pl This dual reactivity allows it to act as a bis-electrophile, enabling it to react with nucleophiles at two different sites. pg.gda.pl

The acyl chloride group is the more reactive of the two electrophilic sites towards most nucleophiles. The carbonyl carbon is highly activated by the adjacent chlorine atom, making it a prime target for nucleophilic acyl substitution. Reactions at this site typically lead to the formation of amides, esters, and other carboxylic acid derivatives. libretexts.org

The chloromethyl group, a benzylic halide, provides a second site for nucleophilic attack, typically via an SN2 mechanism. This allows for the introduction of a variety of substituents at the ortho position of the benzene (B151609) ring. The benzylic position of the chlorine atom enhances its reactivity as a leaving group. wikipedia.org This bifunctionality is a key aspect of its utility in synthesizing complex heterocyclic systems. For instance, reaction with a primary amine can lead to an initial acylation at the benzoyl chloride, followed by an intramolecular nucleophilic attack by the newly formed amide onto the chloromethyl group, resulting in the formation of a lactam ring. pg.gda.pl

Broad Research Significance and Utility in Chemical Science

The unique reactivity profile of this compound has established it as a valuable reagent in various areas of chemical science, particularly in the synthesis of pharmaceuticals and novel materials. teachy.aiontosight.ai Its ability to act as a precursor to complex heterocyclic structures is of particular importance.

A significant application of this compound is in the synthesis of N-substituted isoindolinones, a class of compounds with recognized biological activities, including anxiolytic, sedative, and muscle relaxant properties. pg.gda.pl The synthesis is often achieved through a one-pot reaction with primary amines, where the bifunctional nature of the reagent allows for the sequential formation of the amide and subsequent cyclization. pg.gda.pl

Furthermore, this compound serves as a key starting material for the synthesis of other heterocyclic systems. For example, its reaction with ethanethioamide yields benzo[c]thiophen-1-(3H)-one. pg.gda.pl It is also utilized in the synthesis of derivatives of salicylic (B10762653) acid, which are explored for their potential anti-inflammatory and analgesic properties. nih.govsemanticscholar.org The versatility of this compound as a building block continues to be exploited in the development of new synthetic methodologies and the creation of novel molecular architectures with potential applications in medicinal chemistry and materials science.

Structure

3D Structure

Propiedades

IUPAC Name |

2-(chloromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZFBHYDQGYOIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10195557 | |

| Record name | 2-(Chloromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42908-86-1 | |

| Record name | 2-(Chloromethyl)benzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42908-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Chloromethyl)benzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042908861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Chloromethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10195557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(chloromethyl)benzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloromethyl Benzoyl Chloride

Classical and Established Synthetic Routes

The traditional approaches to synthesizing 2-(chloromethyl)benzoyl chloride are well-documented and rely on fundamental organic transformations. These routes are characterized by their directness and utilization of common laboratory reagents.

Synthesis from 2-Chloromethylbenzoic Acid Precursors

A common strategy for the preparation of this compound involves the conversion of the carboxylic acid group of 2-chloromethylbenzoic acid into an acyl chloride. This transformation can be effectively carried out using standard chlorinating agents.

The reaction of 2-chloromethylbenzoic acid with thionyl chloride (SOCl₂) is a widely employed method for the synthesis of this compound. This reaction proceeds by nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by a chloride ion. The by-products of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. A general procedure for the synthesis of a related compound, 2-methylbenzoyl chloride, involves the slow addition of thionyl chloride to 2-methylbenzoic acid, followed by heating to ensure the completion of the reaction. environmentclearance.nic.in A similar approach can be applied to 2-chloromethylbenzoic acid.

Reaction Scheme:

C₈H₇ClO₂ + SOCl₂ → C₈H₆Cl₂O + SO₂ + HCl

A typical laboratory procedure would involve reacting 2-chloromethylbenzoic acid with an excess of thionyl chloride, often in an inert solvent or neat. The reaction mixture is usually heated to facilitate the conversion. After the reaction is complete, the excess thionyl chloride is removed by distillation, often under reduced pressure, to yield the crude this compound, which can be further purified by vacuum distillation.

Table 1: Reaction Parameters for the Synthesis of Acyl Chlorides using Thionyl Chloride

| Parameter | Value/Condition |

| Starting Material | 2-Chloromethylbenzoic Acid |

| Reagent | Thionyl Chloride (SOCl₂) |

| Reaction Type | Nucleophilic Acyl Substitution |

| Typical Solvent | Neat or inert solvent (e.g., toluene) |

| Temperature | Elevated, often reflux |

| By-products | SO₂, HCl |

| Purification | Distillation (often under vacuum) |

Phosphorus pentachloride (PCl₅) is another effective reagent for the conversion of carboxylic acids to acyl chlorides. The reaction of 2-chloromethylbenzoic acid with PCl₅ would yield this compound along with phosphoryl chloride (POCl₃) and hydrogen chloride (HCl) as by-products. A general method for the preparation of benzoyl chloride involves treating dry benzoic acid with finely pulverized phosphorus pentachloride. google.com The reaction is often vigorous and may not require external heating initially.

Reaction Scheme:

C₈H₇ClO₂ + PCl₅ → C₈H₆Cl₂O + POCl₃ + HCl

The procedure typically involves mixing the carboxylic acid with a slight excess of phosphorus pentachloride. The reaction often proceeds at room temperature or with gentle warming. Once the reaction is complete, the product is separated from the by-products by fractional distillation.

Table 2: Comparison of Chlorinating Agents for Carboxylic Acid Conversion

| Feature | Thionyl Chloride (SOCl₂) | Phosphorus Pentachloride (PCl₅) |

| Physical State | Liquid | Solid |

| By-products | Gaseous (SO₂, HCl) | Liquid (POCl₃), Gaseous (HCl) |

| Ease of Product Isolation | Generally easier due to gaseous by-products | Requires fractional distillation to separate from POCl₃ |

| Reaction Conditions | Often requires heating | Can be highly exothermic |

Side-Chain Chlorination of 2-Methylbenzoyl Chloride

An alternative and industrially significant route to this compound is the direct chlorination of the methyl group of 2-methylbenzoyl chloride. This method involves a free-radical substitution reaction on the benzylic carbon. A German patent describes a process for the preparation of chloromethylbenzoyl chlorides by the chlorination of the corresponding methylbenzoyl chlorides at elevated temperatures with a controlled amount of chlorine. google.com

The side-chain chlorination of 2-methylbenzoyl chloride proceeds via a free-radical chain mechanism, which is typically initiated by ultraviolet (UV) light or a radical initiator. chemguide.co.uk The mechanism can be broken down into three key stages:

Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂) to form two highly reactive chlorine radicals (Cl•). This step requires an input of energy, usually in the form of heat or UV light.

Cl₂ + energy → 2 Cl•

Propagation: The chlorine radical then abstracts a hydrogen atom from the methyl group of 2-methylbenzoyl chloride, forming a stable benzyl-type radical and hydrogen chloride. This benzylic radical is stabilized by resonance with the aromatic ring. The benzylic radical then reacts with another molecule of chlorine to produce this compound and a new chlorine radical, which continues the chain reaction. docbrown.infochemguide.uk

Cl• + C₈H₇ClO → C₈H₆ClO• + HCl

C₈H₆ClO• + Cl₂ → C₈H₆Cl₂O + Cl•

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical species. This can occur in several ways, such as the combination of two chlorine radicals, a chlorine radical and a benzylic radical, or two benzylic radicals. docbrown.info

2 Cl• → Cl₂

C₈H₆ClO• + Cl• → C₈H₆Cl₂O

2 C₈H₆ClO• → Dimeric by-products

A significant challenge in the free-radical chlorination of 2-methylbenzoyl chloride is controlling the selectivity of the reaction to favor the formation of the monochlorinated product over polychlorinated species, such as 2-(dichloromethyl)benzoyl chloride and 2-(trichloromethyl)benzoyl chloride. docbrown.info Additionally, chlorination of the aromatic ring can occur as an undesired side reaction.

Several strategies can be employed to enhance the selectivity towards the desired product:

Control of Stoichiometry: A key strategy involves using a substoichiometric amount of chlorine relative to the 2-methylbenzoyl chloride. A German patent specifies reacting the methylbenzoyl chloride with 10-35% of the stoichiometric amount of chlorine. google.com This ensures that there is always an excess of the starting material, which increases the probability of a chlorine radical reacting with a methyl group rather than a chloromethyl group.

Reaction Temperature: The reaction is typically carried out at elevated temperatures. The patent suggests that this helps to promote the desired side-chain chlorination over ring chlorination. google.com

Use of Initiators: While UV light can be used, chemical radical initiators can also be employed to control the initiation rate. However, for industrial processes, controlling the reaction via temperature and reactant feed rates is often preferred.

Minimizing Ring Chlorination: Side-chain chlorination is favored over ring chlorination at higher temperatures and in the absence of Lewis acid catalysts. Ensuring the reaction setup is free from iron contamination, which can catalyze ring chlorination, is also important. google.com

Table 3: By-products in the Side-Chain Chlorination of 2-Methylbenzoyl Chloride

| By-product | Chemical Formula | Formation Pathway |

| 2-(Dichloromethyl)benzoyl chloride | C₈H₅Cl₃O | Further chlorination of this compound |

| 2-(Trichloromethyl)benzoyl chloride | C₈H₄Cl₄O | Further chlorination of 2-(dichloromethyl)benzoyl chloride |

| Ring-chlorinated isomers | C₈H₆Cl₂O | Electrophilic aromatic substitution on the benzene (B151609) ring |

| Dimeric species | C₁₆H₁₂Cl₂O₂ | Combination of two benzylic radicals |

Influence of Reaction Conditions on Conversion Efficiency

The efficiency of converting starting materials into this compound is highly dependent on the specific reaction conditions employed. Factors such as temperature, the choice of chlorinating agent, and the use of catalysts play a significant role in maximizing product yield and purity.

For instance, in the chlorination of the corresponding methylbenzoyl chlorides, the reaction temperature is a critical parameter. One method involves reacting o-, m-, or p-methylbenzoyl chloride with chlorine at elevated temperatures. google.com A key aspect of this process is using a substoichiometric amount of chlorine (10% to 35% of the stoichiometric amount) to achieve nearly complete conversion while minimizing the formation of byproducts. google.com The unreacted methylbenzoyl chloride can be recycled after separation by distillation, which is facilitated by a significant boiling point difference (40-50°C) between the reactant and the product. google.com This continuous process can achieve a product yield of 94%. google.com

In another example, the synthesis of 2-chlorobenzoyl chloride from 2-chlorobenzaldehyde (B119727) demonstrates the impact of both temperature and catalysts on reaction time and conversion. The reaction with chlorine in the presence of a catalytic amount of phosphorus pentachloride can be conducted between 50°C and 200°C. google.com Higher temperatures, preferably between 140°C and 170°C, lead to shorter reaction times. Following this procedure, a 98.6% conversion of 2-chlorobenzaldehyde to 2-chlorobenzoyl chloride was achieved after 7.3 hours at 162°C, resulting in a final product yield of 93% with 98.5% purity after distillation. google.com

The table below summarizes the influence of different conditions on the synthesis of related benzoyl chlorides.

| Starting Material | Chlorinating Agent | Catalyst/Conditions | Temperature | Conversion/Yield | Reference |

| o-Methylbenzoyl Chloride | Chlorine (10-35% stoichiometric) | Continuous process, light source | 65-75°C | 95% yield, 97% content | google.com |

| 2-Chlorobenzaldehyde | Chlorine | Phosphorus pentachloride (1:0.15 ratio) | 162°C | 98.6% conversion | google.com |

| 2-Chlorobenzaldehyde | Chlorine | Phosphorus pentachloride | 160°C | 93% yield, 98.5% purity | google.com |

Innovative and Catalytically Driven Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of novel methods for preparing this compound, often relying on catalytic processes to improve efficiency and selectivity. These methods include transformations from heterocyclic precursors like isobenzofuranones and the use of specific catalysts to drive the reaction.

Transformation from 3H-Isobenzofuran-1-one Derivatives

An alternative pathway to synthesize this compound involves the ring-opening of 3H-isobenzofuran-1-one (phthalide). pg.gda.pl This approach provides a different route from traditional side-chain chlorination of o-toluoyl chloride or related compounds.

A specific method utilizes dichlorotriphenylphosphine as the reagent to convert 3H-isobenzofuran-1-one into this compound. pg.gda.pl Dichlorotriphenylphosphine is prepared in situ from triphenylphosphine (B44618) and gaseous chlorine in dry dichloromethane (B109758). The reaction with 3H-isobenzofuran-1-one is initially carried out under cooling in an ice/salt bath. pg.gda.pl

The reaction proceeds as follows:

Step 1: Preparation of dichlorotriphenylphosphine from triphenylphosphine and chlorine.

Step 2: Reaction of 3H-isobenzofuran-1-one with the prepared dichlorotriphenylphosphine in dichloromethane. pg.gda.pl

This process ultimately yields this compound as a colorless oil after purification. pg.gda.pl

To enhance the efficiency of the dichlorotriphenylphosphine-mediated synthesis, microwave irradiation can be employed. pg.gda.pl After the initial reaction in dichloromethane is complete and the solvent is evaporated, the reaction is continued in a microwave oven (at 400 W) for a short duration, typically 5 minutes. pg.gda.pl This final step helps to drive the reaction to completion and facilitates the isolation of the final product, which is distilled off in vacuo, achieving a yield of 66%. pg.gda.pl The use of microwave-assisted synthesis represents a modern technique to accelerate reaction times and potentially improve yields. nih.govresearchgate.net

Catalyst-Assisted Synthesis from Benzo-Fused Lactones

The conversion of benzo-fused lactones, such as 3H-isobenzofuran-1-one, into the corresponding acyl chlorides represents a broader class of reactions that can be facilitated by specific catalysts. These catalytic methods are designed to proceed under mild conditions and with high selectivity.

The reaction of lactones with a chlorinating agent can be effectively catalyzed by boron compounds. google.com This process is applicable to a range of lactones for the synthesis of chlorocarboxylic acid chlorides. While the specific use of boron trifluoride dihydrate is not explicitly detailed for this compound, the general principle involves a boron compound acting as a catalyst in the presence of a chlorinating agent like phosgene (B1210022) or thionyl chloride. google.com Boric acid is one such boron compound that can be used. google.com

The catalytic cycle is believed to involve the activation of the lactone by the boron compound, facilitating the ring-opening and subsequent chlorination. The boron compound can be used in catalytic amounts, typically ranging from 0.1 to 20 mol % based on the lactone. google.com This catalytic approach is a key feature of modern synthetic methods, aiming for greater efficiency and atom economy.

Influence of Quaternary Ammonium (B1175870) Salts as Co-catalysts

The synthesis of this compound from phthalide (B148349) and a chlorinating agent, such as thionyl chloride, is significantly enhanced by the use of phase-transfer catalysts (PTCs). Among these, quaternary ammonium salts play a pivotal role in improving reaction rates and yields. These catalysts function by facilitating the transfer of reactants between immiscible phases—typically a solid or aqueous phase and an organic phase—thereby accelerating the reaction.

The mechanism involves the quaternary ammonium cation (Q+) pairing with an anionic species from the aqueous or solid phase to form a lipophilic ion pair. This ion pair is soluble in the organic phase, where it can react with the organic substrate. In the context of the reaction of phthalide with thionyl chloride, which may be catalyzed by a species like boron trifluoride dihydrate, the quaternary ammonium salt can act as a co-catalyst.

The structure of the quaternary ammonium salt has a profound influence on its catalytic efficacy. Key structural features include the nature of the alkyl or aryl groups attached to the nitrogen atom and the identity of the counter-ion (anion).

Alkyl Chain Length: Salts with longer alkyl chains, such as tetrabutylammonium (B224687) or methyltrioctylammonium salts, exhibit increased lipophilicity. This property enhances their solubility in the organic phase, which can lead to faster reaction rates. However, excessive chain length can sometimes hinder catalytic activity due to steric bulk around the cationic center.

Symmetry and Steric Hindrance: Symmetrical salts like tetrabutylammonium bromide (TBAB) are often effective. Asymmetrical salts containing a benzyl (B1604629) group, such as benzyltriethylammonium chloride (TEBA), are also widely used and can offer unique solubility and reactivity profiles. The steric shielding of the positive charge on the nitrogen atom affects the tightness of the ion pair and, consequently, its reactivity.

Counter-ion: The nature of the anion (e.g., chloride, bromide, iodide, or hydrogensulfate) can also impact the reaction. The choice of anion can influence the salt's solubility and the nucleophilicity of the transferred species.

Research findings indicate that the selection of the quaternary ammonium salt can significantly affect reaction outcomes. For instance, in the preparation of ortho-chloromethyl-benzoyl chloride derivatives, the amount of the quaternary ammonium salt catalyst is typically in the range of 0.1 to 20 mol-%, with a preferred range of 0.5 to 10 mol-% relative to the starting lactone. tcichemicals.com

The following interactive table illustrates the hypothetical influence of different quaternary ammonium salts on the synthesis, based on established principles of phase-transfer catalysis.

| Catalyst | Lipophilicity | Steric Hindrance | Expected Reaction Time | Expected Yield (%) |

| Tetrabutylammonium Bromide (TBAB) | High | Moderate | Moderate | 85-95 |

| Benzyltriethylammonium Chloride (TEBA) | Moderate-High | Moderate | Moderate-Fast | 88-96 |

| Methyltrioctylammonium Chloride | Very High | High | Fast | >90 |

| (Cetyl)pyridinium Chloride | Very High | Moderate | Fast | >90 |

Process Optimization and Scalability Considerations for this compound Production

Scaling up the production of this compound from a laboratory setting to an industrial scale presents several challenges. Careful process optimization is crucial to ensure safety, efficiency, cost-effectiveness, and product quality. The reaction is often exothermic and involves corrosive and hazardous reagents like thionyl chloride, necessitating stringent control over process parameters.

Key Optimization Parameters:

Temperature Control: The reaction temperature is a critical parameter that must be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesirable by-products, such as dichlorinated species. acs.org Effective heat removal is paramount, as poor heat management can lead to thermal runaway reactions, which are particularly dangerous with reagents like thionyl chloride.

Reagent Stoichiometry and Addition Rate: The molar ratio of phthalide to the chlorinating agent and catalyst must be optimized to maximize conversion and minimize waste. In many industrial processes, a slight excess of the chlorinating agent may be used. The rate of addition is also critical; a slow, controlled addition of the highly reactive thionyl chloride is necessary to manage the exotherm and prevent localized high concentrations that could promote side reactions.

Catalyst Loading: The concentration of the quaternary ammonium salt and any co-catalyst must be optimized. While a higher catalyst concentration can increase the reaction rate, it also adds to the cost and can complicate the purification process. The optimal loading is a balance between reaction efficiency and economic viability.

Agitation: Efficient mixing is essential in a multiphase reaction system to maximize the interfacial area between the phases, thereby enhancing the mass transfer of reactants and the effectiveness of the phase-transfer catalyst. The type and speed of the agitator must be selected to ensure homogeneity without causing excessive shearing that might degrade the catalyst or product.

Scalability Challenges:

Surface-Area-to-Volume Ratio: As the reactor size increases, the surface-area-to-volume ratio decreases significantly. catsci.com This reduction makes heat dissipation more challenging on an industrial scale compared to a laboratory flask. This necessitates the use of jacketed reactors, internal cooling coils, or external heat exchangers to maintain optimal temperature control.

Mass Transfer: Achieving efficient mass transfer in large-scale reactors can be difficult. What works in a small flask may not be directly translatable to a multi-ton reactor. Inadequate mixing can lead to localized "hot spots" or areas of low reactant concentration, resulting in lower yields and increased impurity formation.

Downstream Processing and Purification: The isolation and purification of this compound on a large scale require robust and efficient methods. Distillation is a common method, but the thermal sensitivity of the product must be considered. acs.org The removal of the catalyst and any unreacted starting materials or by-products must be thorough to meet product specifications.

Safety and Environmental Concerns: Thionyl chloride is highly toxic and corrosive, and it reacts violently with water, releasing toxic gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl). masterorganicchemistry.com Industrial-scale production requires specialized equipment, including closed-system reactors and scrubbers to neutralize off-gases. Comprehensive safety protocols, including process safety management (PSM) and hazard and operability (HAZOP) studies, are essential to mitigate the risks associated with handling these hazardous materials.

Mechanistic Investigations of 2 Chloromethyl Benzoyl Chloride Reactivity

Elucidation of Dual Electrophilic Centers and Reactivity Preferences

2-(Chloromethyl)benzoyl chloride is a bifunctional electrophile, possessing two distinct reactive sites susceptible to nucleophilic attack. pg.gda.pl The first electrophilic center is the carbonyl carbon of the benzoyl chloride group. This site is highly reactive towards nucleophiles due to the strong electron-withdrawing effects of both the chlorine atom and the adjacent carbonyl oxygen, making it a "hard" electrophilic center. The second electrophilic center is the benzylic carbon of the chloromethyl group. This carbon is a "soft" electrophilic center and is susceptible to S_N2-type reactions. quora.com

The presence of these two electrophilic centers allows for competitive reactions with nucleophiles. The preference for a nucleophile to attack one center over the other is governed by several factors, including the nature of the nucleophile (hard vs. soft), the reaction conditions, and steric hindrance. Hard nucleophiles, such as primary and secondary amines, tend to preferentially attack the hard electrophilic carbonyl carbon, leading to acylation products. researchgate.net Softer nucleophiles may exhibit a preference for the softer benzylic carbon. The interplay between these factors dictates the regioselectivity and the final product distribution of the reaction. pg.gda.pl

Nucleophilic Acylation Reactions

Nucleophilic acyl substitution is a primary reaction pathway for this compound. masterorganicchemistry.comlibretexts.org This class of reactions involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group and resulting in the formation of a new carbonyl compound. libretexts.org

Reactions with Primary and Secondary Amine Nucleophiles

Amines, being effective nucleophiles, readily react with this compound. libretexts.org The outcome of these reactions can be influenced by the structure of the amine and the reaction conditions.

Formation of Amides and Substituted Benzamides

The reaction of this compound with primary and secondary amines typically results in the formation of the corresponding N-substituted 2-(chloromethyl)benzamides. pg.gda.plnih.gov This reaction follows the general mechanism of nucleophilic acyl substitution, where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon. pearson.com The use of a base, such as triethylamine (B128534) or pyridine (B92270), is often employed to neutralize the hydrochloric acid byproduct. nih.govhud.ac.uk

For instance, the reaction with aniline (B41778) in the presence of triethylamine yields 2-(chloromethyl)-N-phenylbenzamide. pg.gda.pl Similarly, reactions with various primary aliphatic and aromatic amines lead to the formation of the corresponding N-substituted benzamides. pg.gda.pl

Interactive Data Table: Examples of Amide Formation

| Amine Nucleophile | Product |

| Methylamine | 2-Methylisoindolin-1-one (after intramolecular cyclization) |

| Aniline | 2-(Chloromethyl)-N-phenylbenzamide |

| Pyrrolidine | (2-(Chloromethyl)phenyl)(pyrrolidin-1-yl)methanone |

| Piperidine | (2-(Chloromethyl)phenyl)(piperidin-1-yl)methanone |

| Morpholine | (2-(Chloromethyl)phenyl)(morpholino)methanone |

Regioselectivity and Competitive Pathways

While acylation at the carbonyl group is the predominant pathway with amine nucleophiles, the second electrophilic center at the benzylic carbon can also participate in reactions, leading to competitive pathways and, in some cases, subsequent intramolecular reactions. pg.gda.pl

A notable example is the reaction with primary amines, which can lead to the formation of N-substituted isoindolinones. pg.gda.pl This occurs through an initial acylation at the carbonyl group to form the N-substituted 2-(chloromethyl)benzamide, followed by an intramolecular S_N2 reaction where the amide nitrogen attacks the benzylic carbon, displacing the chloride and forming the five-membered isoindolinone ring. The reaction of this compound with methylamine, for example, directly yields 2-methylisoindolin-1-one. pg.gda.pl

In the case of aniline, the reaction can be controlled to favor the initial amide product, 2-(chloromethyl)-N-phenylbenzamide, by using triethylamine as a base. Subsequent treatment with a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can then promote the intramolecular cyclization to form N-phenylisoindolin-1-one. pg.gda.pl However, using excess aniline or other bases like pyridine can lead to complex mixtures of unstable products. pg.gda.pl

Reactions with Oxygen-Based Nucleophiles (e.g., Alcohols, Phenols, Carboxylic Acids)

Oxygen-based nucleophiles also readily participate in nucleophilic acyl substitution reactions with this compound to form esters and anhydrides.

Alcohols and phenols react with this compound, typically in the presence of a base like pyridine, to form the corresponding esters. chegg.comlibretexts.org For example, the reaction with salicylic (B10762653) acid in the presence of pyridine yields 2-((2-(chloromethyl)benzoyl)oxy)benzoic acid. nih.gov The general mechanism involves the attack of the hydroxyl oxygen on the carbonyl carbon. chegg.com

Carboxylic acids can react with this compound to form mixed anhydrides. This reaction is a standard method for activating carboxylic acids for further reactions. medcraveonline.com

Interactive Data Table: Esterification Reactions

| Oxygen Nucleophile | Product |

| Ethanol (B145695) | Ethyl 2-(chloromethyl)benzoate |

| 2-Propanol | Isopropyl 2-(chloromethyl)benzoate libretexts.org |

| Phenol | Phenyl 2-(chloromethyl)benzoate |

| Salicylic Acid | 2-((2-(Chloromethyl)benzoyl)oxy)benzoic acid nih.gov |

Reactions with Sulfur-Based Nucleophiles (e.g., Thiols)

Thiols, being excellent nucleophiles, react with this compound to produce thioesters. organic-chemistry.org The reaction proceeds via a nucleophilic acyl substitution mechanism where the sulfur atom of the thiol attacks the carbonyl carbon. smolecule.com

For instance, the reaction of this compound with ethanethioamide results in the formation of Benzo[c]thiophen-1-(3H)-one after an initial S-acylation followed by intramolecular cyclization and elimination. pg.gda.pl The reaction with ethane-1,2-dithiol, a dithiol, can lead to the formation of macrocyclic structures through reaction at both electrophilic centers. pg.gda.pl The synthesis of thioesters from acid chlorides and thiols is a well-established transformation in organic synthesis. organic-chemistry.orgias.ac.in

Interactive Data Table: Thioester Formation

| Sulfur Nucleophile | Product |

| Ethanethioamide | Benzo[c]thiophen-1-(3H)-one |

| Thiophenol | S-Phenyl 2-(chloromethyl)benzothioate |

| Benzyl (B1604629) Mercaptan | S-Benzyl 2-(chloromethyl)benzothioate |

Intramolecular Cyclization and Annulation Reactions

The presence of two electrophilic centers in close proximity within the this compound molecule facilitates intramolecular reactions, leading to the formation of various cyclic structures. These reactions are of significant interest in organic synthesis for the construction of complex molecular architectures.

A prominent reaction pathway for this compound is its intramolecular cyclization to form the isoindolinone ring system. Isoindolinones are a class of heterocyclic compounds with a wide range of biological activities, making their synthesis an important area of research. pg.gda.plbeilstein-journals.org

The reaction of this compound with primary amines is a common method for the synthesis of N-substituted isoindolinones. pg.gda.pl The mechanism involves the initial reaction of the amine with the more reactive acyl chloride to form an N-substituted 2-(chloromethyl)benzamide intermediate. Subsequent intramolecular nucleophilic substitution, where the amide nitrogen attacks the benzylic carbon, leads to the formation of the five-membered isoindolinone ring and the elimination of hydrogen chloride. pg.gda.pl The choice of base and reaction conditions can significantly influence the yield and outcome of this cyclization. For instance, the use of triethylamine followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to be effective in promoting the cyclization of 2-(chloromethyl)-N-phenylbenzamide to N-phenylisoindolin-1-one in high yield. pg.gda.pl

The reaction conditions can be tailored to favor the formation of specific isoindolinone derivatives. For example, heating this compound in ethanol followed by treatment with aqueous ammonia (B1221849) yields the parent isoindolin-1-one (B1195906). pg.gda.pl

Table 1: Synthesis of N-Substituted Isoindolinones from this compound

| Amine Reactant | Base | Product | Yield (%) | Reference |

| Methylamine | - | 2-Methylisoindolin-1-one | - | pg.gda.pl |

| Aniline | Triethylamine, DBU | N-Phenylisoindolin-1-one | High | pg.gda.pl |

| Various primary amines | Triethylamine, DBU | N-Substituted isoindolinones | - | pg.gda.pl |

Table showing examples of N-substituted isoindolinones synthesized from this compound and corresponding primary amines.

Beyond the well-established synthesis of isoindolinones, the reactivity of this compound can be exploited to construct other heterocyclic systems. These reactions often involve annulation strategies where the bifunctional nature of the starting material is key to ring formation.

For instance, the reaction of this compound with ethanethioamide leads to the formation of Benzo[c]thiophen-1-(3H)-one. pg.gda.pl In a more complex transformation, its reaction with ethane-1,2-dithiol results in the formation of an eight-membered macrocycle. pg.gda.pl These examples highlight the versatility of this compound as a building block in heterocyclic synthesis.

Furthermore, annulation reactions involving this compound analogs have been utilized in the synthesis of indole (B1671886) derivatives. acs.org While not a direct reaction of this compound itself, these related transformations underscore the potential of the o-chloromethyl benzoyl moiety in more complex cascade reactions to build diverse heterocyclic frameworks. Copper-catalyzed intramolecular cyclization of related 2-alkynyl phenols and tosylanilines also provides a pathway to benzofurans and indoles, respectively, showcasing the broader utility of intramolecular cyclization strategies involving ortho-functionalized benzene (B151609) rings. rsc.org

Radical Reaction Pathways Involving the Chloromethyl Moiety

The chloromethyl group of this compound can participate in radical reactions, opening up alternative mechanistic pathways for its transformation. These reactions often proceed via single-electron transfer (SET) processes, leading to the formation of radical intermediates. libretexts.org

Visible light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under mild conditions. mdpi.com In the context of compounds similar to this compound, such as other benzoyl chlorides and benzyl chlorides, photoredox catalysis can facilitate C-C and C-heteroatom bond formation.

While specific studies on the photoredox catalysis of this compound are not extensively detailed in the provided context, the general principles can be inferred from related systems. For example, benzoyl chlorides can be reduced by a photoexcited catalyst via single-electron transfer to generate acyl radical intermediates. mdpi.com Similarly, benzyl chlorides can undergo reductive homocoupling through a photoredox-catalyzed process involving a zirconocene (B1252598) co-catalyst, proceeding through a benzyl radical intermediate. nih.govchemrxiv.org These examples suggest that the chloromethyl group of this compound could be activated under photoredox conditions to generate a benzylic radical, which could then engage in various coupling reactions.

The proposed mechanism for such transformations typically involves the following steps:

Excitation of a photocatalyst by visible light.

Single-electron transfer from the excited photocatalyst to the benzyl chloride moiety to generate a benzyl radical and the oxidized photocatalyst.

The benzyl radical can then undergo dimerization or react with other species in the reaction mixture.

Regeneration of the photocatalyst to complete the catalytic cycle.

The detection and characterization of transient radical intermediates are crucial for elucidating the mechanisms of radical reactions. researchgate.netnih.gov Techniques such as radical trapping experiments and electron paramagnetic resonance (EPR) spectroscopy are commonly employed for this purpose. researchgate.netnih.gov

In radical trapping experiments, a radical scavenger, such as (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO), is added to the reaction mixture to intercept and form a stable adduct with the transient radical. nih.govresearchgate.net The detection of this adduct provides evidence for the existence of the radical intermediate. Radical clock experiments, where a substrate is designed to undergo a characteristic rearrangement if a radical is formed, can also provide strong evidence for a radical mechanism. nih.gov

EPR spectroscopy is a direct method for detecting species with unpaired electrons. researchgate.netnih.gov While challenging for short-lived radicals, it can provide valuable structural information about the radical intermediate. nih.gov The study of benzyl chloride ionization has shown the formation of radical species, which can be investigated using techniques like ion mobility spectrometry. nih.gov

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the mechanisms of chemical reactions at a molecular level. researchgate.netresearchgate.net DFT calculations can be used to determine the structures of reactants, transition states, and products, as well as to calculate reaction energies and activation barriers. researchgate.net This information provides valuable insights into the feasibility of different reaction pathways and can help to rationalize experimental observations.

For reactions involving this compound, computational studies could be employed to:

Model the intramolecular cyclization to form isoindolinones, comparing the energy barriers for different reaction pathways and the effect of substituents.

Investigate the energetics of radical formation from the chloromethyl group and the subsequent reaction pathways.

Explore the potential energy surfaces of photoredox-catalyzed reactions to understand the key steps in the catalytic cycle.

Predict the reactivity of this compound with different nucleophiles and radical species.

While specific DFT studies on this compound were not found in the provided search results, the application of these methods to related systems, such as the thermal decomposition of 2-chloroethylsilane (B1173555) and the chlorination of 2-naphthol, demonstrates their utility in elucidating complex reaction mechanisms. researchgate.netresearchgate.net

Density Functional Theory (DFT) Calculations for Reaction Energetics

Currently, there is a lack of published research presenting specific data from Density Functional Theory (DFT) calculations on the reaction energetics of this compound. Such calculations are crucial for determining the thermodynamic and kinetic parameters of its reactions. In principle, DFT could be employed to calculate the activation energies and reaction enthalpies for nucleophilic attack at either the acyl carbon or the benzylic carbon. This would provide a quantitative basis for understanding the regioselectivity observed in its reactions.

For analogous, simpler systems like benzyl chloride and benzoyl chloride, DFT studies have been performed. For instance, investigations into the hydrolysis of benzyl chlorides have utilized DFT to explore the transition from S_N1 to S_N2 mechanisms depending on substituents. researchgate.net Similarly, DFT calculations on benzoyl chlorides have shed light on the nature of their transition states in nucleophilic substitution reactions. researchgate.net However, the direct application and reporting of these computational methods on the more complex, dual-functionality molecule of this compound are not found in the reviewed literature.

A hypothetical DFT study on this compound reacting with a nucleophile, such as an amine, would likely involve the generation of two potential energy surfaces, one for the acylation reaction and another for the benzylation. The calculated energy barriers for each pathway would allow for a prediction of the major product, which could then be compared with experimental findings.

Table 1: Hypothetical DFT-Calculated Energetic Data for the Reaction of this compound with a Generic Nucleophile (Nu)

| Reaction Pathway | Activation Energy (ΔG‡) (kcal/mol) | Reaction Free Energy (ΔG_rxn) (kcal/mol) |

| Acylation at C=O | Data Not Available | Data Not Available |

| Benzylation at CH₂Cl | Data Not Available | Data Not Available |

Note: This table is for illustrative purposes only, as specific data for this compound is not available in the literature.

Transition State Analysis for Elucidating Rate-Determining Steps

The elucidation of rate-determining steps in the reactions of this compound would necessitate a detailed transition state analysis. This involves locating the transition state structures on the potential energy surface and analyzing their geometries and vibrational frequencies. For reactions of related compounds, such as the solvolysis of substituted benzyl chlorides, transition state structures have been analyzed to understand the mechanistic shifts. researchgate.net

In the case of this compound, a transition state analysis would be particularly insightful. For a reaction leading to a cyclized product, it would clarify whether the initial attack of the nucleophile or the subsequent intramolecular cyclization is the rate-limiting step. The geometry of the transition state would reveal the extent of bond formation and bond breaking at the critical point of the reaction. For example, in a reaction with a bidentate nucleophile, the analysis could show whether the nucleophile interacts with both electrophilic centers simultaneously in the transition state.

Table 2: Hypothetical Transition State Properties for the Reaction of this compound

| Parameter | Transition State for Acylation | Transition State for Benzylation |

| Key Bond Distances (Å) | Data Not Available | Data Not Available |

| Imaginary Frequency (cm⁻¹) | Data Not Available | Data Not Available |

Note: This table is for illustrative purposes only, as specific data for this compound is not available in the literature.

Prediction of Structure-Reactivity Relationships

The prediction of structure-reactivity relationships for this compound would involve systematically studying the effect of substituents on either the benzoyl ring or on the nucleophile. While experimental studies have shown how different nucleophiles react with this compound, a quantitative, predictive model based on computational chemistry is absent. rsc.org

For other classes of compounds, such as substituted benzyl halides, linear free-energy relationships like the Hammett equation have been used to correlate reaction rates with substituent constants, providing insight into the electronic effects on the transition state. A similar approach for this compound could quantify the electronic influence on the reactivity of both the acyl chloride and the chloromethyl groups. This would allow for the fine-tuning of reaction conditions and the prediction of outcomes for new substrates.

Applications of 2 Chloromethyl Benzoyl Chloride in Complex Molecule Synthesis

Synthesis of Advanced Pharmaceutical Intermediates and Scaffolds

2-(Chloromethyl)benzoyl chloride is a versatile reagent in organic synthesis, playing a crucial role in the creation of complex molecules with significant biological activity. Its dual reactivity, stemming from the presence of both an acyl chloride and a benzylic chloride functional group, allows for a variety of chemical transformations. This makes it a valuable building block for advanced pharmaceutical intermediates and scaffolds.

Precursor for Biologically Active Aromatic Compounds

The reactivity of this compound makes it an important precursor for a range of biologically active aromatic compounds. Its ability to introduce the chloromethylbenzoyl group into various molecular frameworks is key to its utility. This moiety can then be further modified to generate diverse structures with potential therapeutic applications. For instance, it is used in the synthesis of isoquinoline (B145761) derivatives which have shown potential as CRTH2 antagonists for treating allergies. environmentclearance.nic.in

Construction of Novel Salicylic (B10762653) Acid Derivatives (e.g., Chloromethylbenzoyloxybenzoic Acids)

A significant application of this compound is in the synthesis of novel salicylic acid derivatives. By reacting it with salicylic acid, new compounds with potentially enhanced therapeutic profiles are created. One such derivative is 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid. nih.govacs.orgnih.gov

Chemical Modification for Enhanced Efficacy Profiles

The synthesis of these derivatives often involves a Schotten-Baumann acylation-reaction, where the phenolic group of salicylic acid is modified. nih.gov For example, 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid and its isomer, 2-((4-(chloromethyl)benzoyl)oxy)benzoic acid, are synthesized by reacting the corresponding chloromethylbenzoyl chloride with salicylic acid. nih.govnih.gov This reaction can be facilitated by microwave irradiation in the presence of a catalyst like pyridine (B92270). nih.govnih.gov The resulting derivatives have been investigated for their potential as analgesic and anti-inflammatory agents, with some showing promise as alternatives to existing drugs like acetylsalicylic acid. nih.govacs.orgnih.govnih.gov

The table below showcases various benzoyl salicylate (B1505791) derivatives that have been synthesized and evaluated for their analgesic activity.

| Derivative (Substituent R) | Analgesic Activity (ED50) in murine models |

| 3-CH2Cl | 15.73 |

| 4-CH2Cl | 19 |

| 4-OCF3 | 22.62 |

| 2-Cl | 40.31 |

| 4-C(CH3)3 | 26.65 |

| 3,5-Cl2 | 25.32 |

| 4-C4H9 | 58 |

| H | 32 |

| 4-NO2 | 43 |

| 4-OCH3 | 23 |

| 4-CH3 | 22 |

| 3-Cl | 20.09 |

| 4-F | 21.09 |

| 4-CF3 | 21 |

| Source: researchgate.net |

Investigations into Molecular Mechanisms of Action for Derivatives

Research into the molecular mechanisms of these salicylic acid derivatives suggests they may exert their effects through the inhibition of cyclooxygenase (COX) enzymes, similar to other nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov Specifically, some derivatives are being studied for their potential to selectively inhibit COX-2. researchgate.net Additionally, the anti-inflammatory activity of compounds like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid may involve the suppression of the NF-κB signaling pathway, which would in turn inhibit the production of pro-inflammatory molecules. nih.govresearchgate.net

Incorporation into Isoindolinone-Based Drug Candidates

This compound is a key starting material for the synthesis of the isoindolinone ring system, a scaffold found in various biologically active compounds. pg.gda.pl N-substituted isoindolinones and their derivatives have demonstrated a range of pharmacological activities, including anxiolytic, sedative, hypnotic, muscle relaxant, antihypertensive, antiphlogistic, and analgesic properties. pg.gda.pl

The synthesis of N-substituted isoindolinones from this compound can be achieved through a two-step, one-pot reaction. This involves reacting the chloride with a primary amine in the presence of triethylamine (B128534), followed by treatment with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to yield the final N-substituted isoindolin-1-one (B1195906). pg.gda.pl This method has been successfully applied to synthesize a variety of N-substituted benzisoindolinones. pg.gda.pl

Building Block for Thioether-Linked Antibiotics and Kinase Inhibitors

The reactivity of the chloromethyl group in this compound allows for its use in constructing molecules with thioether linkages. For instance, its reaction with ethanethioamide leads to the formation of Benzo[c]thiophen-1-(3H)-one. pg.gda.pl Furthermore, reaction with ethane-1,2-dithiol results in an eight-membered macrocycle. pg.gda.pl These reactions highlight its potential as a building block for sulfur-containing heterocyclic compounds, which are present in some antibiotics and other bioactive molecules.

Utilization in Agrochemical and Pesticide Synthesis

This compound serves as a valuable precursor in the development of compounds for the agricultural sector. Patents have identified o-chloromethyl benzoic acid chlorides, such as this compound, as important intermediates in the synthesis of crop protection agents google.com. While specific, commercialized pesticides directly synthesized from this compound are not extensively detailed in publicly available literature, its potential is recognized within the field.

The synthesis of heterocyclic compounds, which forms a core application of this compound, is relevant to the agrochemical industry. For instance, thieno[2,3-d]pyrimidines are a class of fused heterocycles known to exhibit significant fungicidal, pesticidal, and herbicidal properties researchgate.netresearchgate.net. The synthesis of such molecules often involves the reaction of a suitable thiophene (B33073) with aroyl halides, a class of compounds to which this compound belongs. This suggests a potential pathway for the creation of novel agrochemically active molecules.

The reactivity of this compound allows it to act as a building block for more complex molecular architectures that are often required for biological activity in crop protection.

Application in the Production of Specialty Organic Chemicals

The application of this compound extends to the production of various specialty organic chemicals, which are low-volume chemicals valued for their unique functions. Its utility in this area is largely due to its nature as a bis-electrophile, possessing two distinct electrophilic centers that can react with nucleophiles. This dual reactivity allows for the construction of complex heterocyclic systems.

A primary application in this domain is the synthesis of N-substituted isoindolin-1-ones. These compounds are of interest for their potential biological activities and as components in functional materials. The synthesis proceeds through a reaction with primary aliphatic or aromatic amines. In a controlled, two-step, one-pot reaction, this compound reacts with an amine in the presence of a base like triethylamine, followed by the addition of a stronger base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), to yield the N-substituted isoindolin-1-one in high yield.

The general synthetic value of this method has been demonstrated through the synthesis of a variety of N-substituted isoindolinones. The reaction with ammonia (B1221849), for example, can produce the parent isoindolin-1-one.

Beyond isoindolinones, this compound is also used as an intermediate for other specialty chemicals, including dyes google.com. The reaction of the benzoyl chloride moiety allows for the attachment of this functional group to chromophoric systems, thereby modifying their properties.

The table below summarizes the key reactions of this compound in the synthesis of specialty organic chemicals.

| Nucleophile | Reagents/Conditions | Product Class |

| Primary Amines (aliphatic/aromatic) | 1. Triethylamine 2. DBU | N-substituted Isoindolin-1-ones |

| Ammonia | Dry, gaseous ammonia in dichloromethane (B109758) | Isoindolin-1-one |

| Dye Precursors | Varies | Dye Intermediates |

Analytical Methodologies for Research on 2 Chloromethyl Benzoyl Chloride

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and structural integrity of 2-(Chloromethyl)benzoyl chloride. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer a comprehensive characterization of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR are utilized to confirm the presence and connectivity of its constituent atoms.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons and the chloromethyl protons are observed. The aromatic protons, due to their different chemical environments on the benzene (B151609) ring, typically appear as a complex multiplet in the downfield region (δ 7.4–8.1 ppm). The two protons of the chloromethyl (–CH₂Cl) group are chemically equivalent and thus appear as a sharp singlet, typically in the range of δ 4.6–4.8 ppm.

¹³C NMR spectroscopy provides information about the carbon skeleton. The spectrum will show signals for the carbonyl carbon of the acyl chloride, the carbon of the chloromethyl group, and the six carbons of the aromatic ring. The carbonyl carbon is characteristically deshielded and appears significantly downfield.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic (Ar-H) | 7.4–8.1 | Multiplet |

| ¹H | Chloromethyl (-CH₂Cl) | 4.6–4.8 | Singlet |

| ¹³C | Carbonyl (-COCl) | ~168 | Singlet |

| ¹³C | Aromatic (Ar-C) | 127–140 | Multiple Signals |

| ¹³C | Chloromethyl (-CH₂Cl) | ~45 | Singlet |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) and can vary slightly depending on the solvent and concentration. researchgate.net

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₈H₆Cl₂O), the molecular weight is 189.04 g/mol .

Under electron ionization (EI), the molecule typically loses an electron to form a molecular ion (M⁺˙). The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion peak and chlorine-containing fragments, with the (M+2) and (M+4) peaks having predictable relative intensities due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

The fragmentation of this compound is influenced by its functional groups. Common fragmentation pathways observed in related benzoyl chloride compounds include the loss of a chlorine radical from the acyl chloride group ([M-Cl]⁺) and the loss of the entire benzoyl group ([M-PhCO]⁺). nih.gov The cleavage of the chloromethyl group can also occur. Analysis of these fragments helps to piece together and confirm the molecule's structure. nih.gov For instance, a prominent fragment often corresponds to the 2-(chloromethyl)benzoyl cation.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). nih.govpressbooks.pub The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The most prominent and easily identifiable peak is the strong carbonyl (C=O) stretching vibration of the acyl chloride group, which typically appears in the range of 1770–1815 cm⁻¹. This is at a higher frequency than the carbonyl stretch for ketones or carboxylic acids due to the electron-withdrawing effect of the chlorine atom. Other significant absorptions include C-H stretches from the aromatic ring (around 3000-3100 cm⁻¹) and the chloromethyl group (around 2850-3000 cm⁻¹), as well as C=C stretching vibrations from the aromatic ring (in the 1400–1600 cm⁻¹ region). libretexts.org

Table 2: Key Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Acyl Chloride | 1770–1815 | Strong |

| C-H Stretch | Aromatic | 3000–3100 | Medium to Weak |

| C-H Stretch | Alkane (CH₂) | 2850–3000 | Medium |

| C=C Stretch | Aromatic Ring | 1400–1600 | Medium to Weak |

| C-Cl Stretch | Acyl Chloride/Alkyl Halide | 600–800 | Medium to Strong |

Source: Data compiled from general IR spectroscopy principles. pressbooks.publibretexts.orglibretexts.org

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from impurities, starting materials, or byproducts, thereby allowing for accurate purity assessment and the monitoring of reaction progress.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), is a standard method for assessing the purity of volatile and thermally stable compounds like this compound. analytice.com In GC, the sample is vaporized and passed through a column. Compounds are separated based on their boiling points and interactions with the stationary phase of the column.

The purity of a this compound sample can be determined by the relative area of its peak in the resulting chromatogram. google.com GC is highly effective for detecting volatile impurities that may be present from the synthesis process. google.comsemanticscholar.org However, due to the high reactivity of the acyl chloride group, which can be prone to hydrolysis or reaction with active sites on the GC column, derivatization is sometimes employed to convert it into a more stable amide or ester before analysis. chromforum.org

For analyzing complex reaction mixtures or for compounds that are not suitable for GC due to low volatility or thermal instability, Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem Mass Spectrometry (LC-MS/MS) are powerful alternatives. chromatographyonline.comresearchwithrowan.com While acyl chlorides themselves are highly reactive towards common reversed-phase LC solvents like water and methanol, LC-MS can be invaluable for monitoring reactions where this compound is a reactant.

In such applications, the focus is on quantifying the disappearance of the starting material and the appearance of the desired product. nih.gov The high sensitivity and selectivity of MS/MS allow for the detection and quantification of analytes even at very low concentrations in complex matrices. nih.govnih.gov Derivatization with an appropriate nucleophile can also be used to create a stable derivative of this compound that is amenable to LC-MS analysis, allowing for indirect quantification and reaction monitoring. chromatographyonline.comresearchgate.net

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity

In the analytical realm, the detection and quantification of this compound or compounds that react with it can be significantly improved through derivatization. This chemical modification process converts an analyte into a new compound, known as a derivative, which possesses properties more suitable for a given analytical technique. For acyl chlorides like this compound, derivatization is a powerful strategy to enhance analytical sensitivity and selectivity, particularly for chromatographic methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).

The primary motivation for derivatizing analytes is to improve their detectability and separation from other components in a complex matrix. While specific studies on the use of this compound as a derivatizing agent are not extensively documented in publicly available literature, the principles of its application can be inferred from the well-established use of the closely related benzoyl chloride. The reactivity of this compound with various nucleophiles, such as primary aliphatic and aromatic amines, has been demonstrated in synthetic organic chemistry, supporting its potential as a derivatization reagent.

The derivatization reactions involving this compound would proceed via the highly reactive acyl chloride functional group. This group readily reacts with nucleophiles like amines, alcohols, and phenols in a process known as acylation. The reaction, often a form of the Schotten-Baumann reaction, typically occurs under basic conditions.

The introduction of the 2-(chloromethyl)benzoyl group onto an analyte molecule can impart several advantageous characteristics that enhance its analytical detection:

Increased Hydrophobicity and Improved Chromatographic Behavior: Many polar analytes, such as small amines and phenols, exhibit poor retention on commonly used reversed-phase HPLC columns. Derivatization with the nonpolar 2-(chloromethyl)benzoyl group increases the hydrophobicity of the analyte, leading to stronger retention and better separation from polar interferences that elute in the void volume.

Enhanced Ionization Efficiency in Mass Spectrometry: The addition of the benzoyl moiety can significantly improve the ionization efficiency of the analyte in techniques like electrospray ionization (ESI) mass spectrometry. This leads to a stronger signal and, consequently, lower limits of detection. For some analytes, derivatization has been shown to increase sensitivity by as much as 1,000-fold.

Introduction of a UV-Chromophore: The benzoyl group is a strong chromophore, meaning it absorbs ultraviolet (UV) light. By derivatizing a non-UV-absorbing analyte with this compound, it becomes readily detectable by UV-Vis detectors commonly used in HPLC.

Improved Thermal Stability for GC Analysis: For analytes that are not sufficiently volatile or are thermally labile, derivatization can increase their volatility and stability, making them amenable to GC analysis.

Predictable Mass Fragmentation: The 2-(chloromethyl)benzoyl derivatives are expected to produce characteristic fragmentation patterns in mass spectrometry, which can be utilized for selective detection and structural confirmation of the original analyte. The presence of the chlorine atom in the chloromethyl group would also result in a characteristic isotopic pattern, further aiding in identification.

The general reaction for the derivatization of an amine with this compound is depicted below:

R-NH₂ + Cl-CO-C₆H₄-CH₂Cl → R-NH-CO-C₆H₄-CH₂Cl + HCl

Here, R-NH₂ represents a primary amine analyte.

The table below summarizes the potential derivatization reactions of this compound with different classes of analytes and the analytical benefits.

| Analyte Functional Group | Derivatizing Agent | Resulting Derivative | Analytical Enhancement |

| Primary Amine (-NH₂) | This compound | N-substituted benzamide | Increased hydrophobicity, enhanced MS ionization, UV detection |

| Secondary Amine (-NHR) | This compound | N,N-disubstituted benzamide | Increased hydrophobicity, enhanced MS ionization, UV detection |

| Phenol (-OH) | This compound | Phenyl ester | Increased hydrophobicity, enhanced MS ionization, UV detection |

| Alcohol (-OH) | This compound | Ester | Increased hydrophobicity and volatility for GC, enhanced MS ionization |

Detailed research findings on derivatization with the parent compound, benzoyl chloride, provide a strong basis for the expected improvements when using this compound. For instance, the derivatization of neurotransmitters with benzoyl chloride has been shown to dramatically increase their retention times in reversed-phase HPLC and their signal intensity in mass spectrometry.

The table below presents hypothetical data based on known effects of benzoyl chloride derivatization, illustrating the potential impact on analytical parameters.

| Analyte | Analytical Method | Parameter | Before Derivatization | After Derivatization with this compound (Expected) |

| A small polar amine | RP-HPLC-UV | Retention Time | 0.8 min | 7.5 min |

| UV Signal | Not detected | Strong signal at ~254 nm | ||

| A phenol compound | LC-MS | Signal Intensity | 1,000 counts | 500,000 counts |

| Limit of Detection | 50 ng/mL | 0.5 ng/mL |

Q & A

Q. What are the recommended synthetic routes for 2-(chloromethyl)benzoyl chloride, and how do reaction conditions influence yield?

this compound can be synthesized via Friedel-Crafts acylation or chlorination of precursor compounds. A common approach involves reacting 2-(chloromethyl)benzoic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions. Key factors include:

- Temperature : Reactions typically proceed at reflux (60–80°C) for 4–6 hours .

- Solvent : Use of inert solvents like dichloromethane (DCM) minimizes side reactions.

- Purification : Vacuum distillation or column chromatography (hexane/ethyl acetate) improves purity.

| Method | Reagent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| SOCl₂ in DCM | 2-(Chloromethyl)benzoic acid | 85–90 | ≥98 | |

| PCl₅ in toluene | Same as above | 75–80 | 95–97 |

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

Characterization relies on:

Q. What safety protocols are essential when handling this compound?

- PPE : Impervious gloves (e.g., nitrile), goggles, and lab coats .

- Ventilation : Use fume hoods to avoid inhalation of vapors, which are irritants and potential carcinogens (IARC Group 2A for related chlorinated toluenes) .

- Waste Disposal : Neutralize with alkaline solutions (e.g., sodium bicarbonate) before disposal .

Advanced Research Questions

Q. How does the reactivity of this compound compare to other acyl chlorides in nucleophilic substitution reactions?

The chloromethyl group enhances electrophilicity, enabling dual reactivity:

- Acylation : Reacts with amines (e.g., aniline) to form benzamides.

- Nucleophilic Substitution : The CH₂Cl group can undergo SN2 reactions with nucleophiles (e.g., OH⁻, NH₃).

Comparative studies show faster reaction kinetics than benzoyl chloride due to electron-withdrawing effects of the Cl substituent .

Q. What strategies mitigate hydrolysis during storage or reaction conditions?

Hydrolysis to 2-(chloromethyl)benzoic acid is a key challenge. Mitigation methods include:

Q. How can computational modeling predict the stability of this compound in diverse environments?

Density Functional Theory (DFT) calculations reveal:

Q. What contradictions exist in toxicity data, and how should they inform experimental design?

- IARC Data : Benzyl chloride (structurally similar) is carcinogenic in animals, but limited evidence exists for this compound .

- Mitigation : Prioritize in vitro assays (e.g., Ames test) before in vivo studies. Use lower concentrations in cell-based models .

Applications in Academic Research

Q. How is this compound utilized in synthesizing bioactive molecules?

- Peptide Modification : Acts as an acylating agent for amino groups in drug intermediates.

- Polymer Chemistry : Initiates ring-opening polymerization of lactones for biodegradable polymers .

Q. What role does this compound play in studying reaction mechanisms?

Its dual functional groups (acyl chloride and chloromethyl) enable studies on:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.